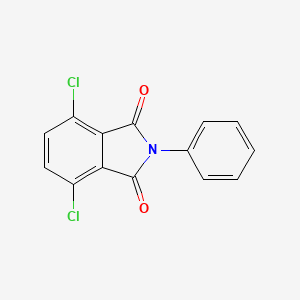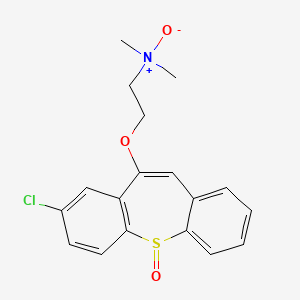
4,7-Dichloro-2-phenylisoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dichloro-2-phenylisoindoline-1,3-dione is a chemical compound used in scientific research. It is a part of the isoindoline family of compounds, which are present in a wide array of bioactive molecules . These compounds have diverse applications ranging from drug synthesis to material science.
Synthesis Analysis
Isoindolines, including 4,7-Dichloro-2-phenylisoindoline-1,3-dione, are synthesized using simple heating and relatively quick solventless reactions . The aim of this synthesis technique was to develop a green chemistry approach .Molecular Structure Analysis
Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They are important intermediates for the synthesis of new drugs with different applications .Chemical Reactions Analysis
The synthesis of isoindolines, including 4,7-Dichloro-2-phenylisoindoline-1,3-dione, involves simple heating and relatively quick solventless reactions . They are then purified with a methodology as green as possible .作用机制
安全和危害
While specific safety and hazard information for 4,7-Dichloro-2-phenylisoindoline-1,3-dione is not available, it’s important to handle all chemical compounds with care and follow safety guidelines. For example, a similar compound, 2,3-Dichloro-1,4-naphthoquinone, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, and causes skin and eye irritation .
属性
IUPAC Name |
4,7-dichloro-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-9-6-7-10(16)12-11(9)13(18)17(14(12)19)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHXUUGDPVMHJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)



![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)